molecular formula C13H20BrN3 B13713147 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline

Cat. No.: B13713147
M. Wt: 298.22 g/mol
InChI Key: KDQQXLRHWPURRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is an organic compound that features a bromine atom, an ethylpiperazine group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline typically involves the bromination of 2-methylaniline followed by the introduction of the ethylpiperazine group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the ethylpiperazine group can be achieved through nucleophilic substitution reactions using ethylpiperazine and a suitable base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .

Scientific Research Applications

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The ethylpiperazine group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
  • 5-Bromo-2-(4-ethylpiperazin-1-yl)-nicotinic acid tert-butyl ester

Uniqueness

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is unique due to the presence of both the bromine atom and the ethylpiperazine group, which confer specific reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

3-bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline

InChI

InChI=1S/C13H20BrN3/c1-3-16-6-8-17(9-7-16)12-5-4-11(14)10(2)13(12)15/h4-5H,3,6-9,15H2,1-2H3

InChI Key

KDQQXLRHWPURRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=C(C=C2)Br)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.